1-(3-Fluorobenzyl)-1H-indole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

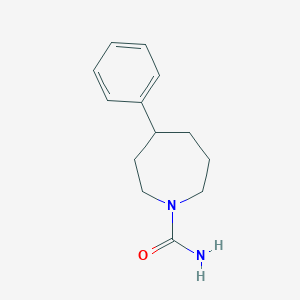

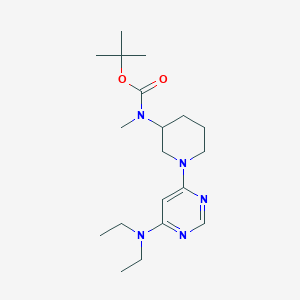

1-(3-Fluorobenzyl)-1H-indole is a chemical compound with the molecular formula C11H15FN2 and a molecular weight of 194.253 . It is a liquid at room temperature . The compound is also known by several synonyms, including 1-3-fluorobenzyl piperazine, 1-3-fluorophenyl methyl piperazine, 1-3-fluoro-benzyl-piperazine, and others .

Synthesis Analysis

The synthesis of fluorinated compounds, including this compound, has been a topic of interest in recent years . Enzymatic methods are essential for the synthesis of these compounds . Two main strategies are used: (1) C-F bonds are directly formed to obtain fluorine-containing compounds, and (2) complex fluorinated compounds are synthesized from simple fluorine-containing modules .Molecular Structure Analysis

The molecular structure of this compound includes a fluorobenzyl group attached to a piperazine ring . The InChI Key for this compound is ITHBJSRWFNLKIH-UHFFFAOYSA-N .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, studies on similar compounds suggest that fluorinated compounds can participate in various reactions . For instance, 3-Fluorobenzylamine has been used to study the rate of reaction of benzylamines with 1-Chloro-2,4-dinitrobenzene and toluene-p-sulphonyl chloride .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature with a density of 1.097 g/mL at 25 °C . It has a boiling point of 281°C . The refractive index is 1.529 .科学的研究の応用

Synthesis and Functionalization in Organic Chemistry

1-(3-Fluorobenzyl)-1H-indole is a derivative of the indole nucleus, which is integral in synthesizing a wide array of biologically active compounds. The indole structure is a key component in many natural and synthetic products, and its synthesis and functionalization have been a major research focus for over a century. Notably, palladium-catalyzed reactions have become crucial in the synthesis of complex molecules containing indoles, significantly influencing organic synthesis methods (Cacchi & Fabrizi, 2005).

Biological Evaluation as Cyclooxygenase Inhibitors

Research has shown that certain indole derivatives, specifically indol-2 and 3-carboxamides, demonstrate significant inhibitory effects on cyclooxygenase-2 (COX-2) enzymes. These findings are particularly relevant in the development of drugs targeting inflammation and pain. Substitution on the indole nitrogen, such as with benzyl and p-fluorobenzyl groups, contributes to these COX-2 inhibitory properties (Olgen et al., 2002).

Development of Hepatitis B Inhibitors

The synthesis of novel indole derivatives has been explored for their potential as inhibitors of hepatitis B virus (HBV). Studies have demonstrated that certain indole-based compounds exhibit nanomolar inhibitory activity against HBV in vitro, marking them as promising candidates for antiviral drug development (Ivashchenko et al., 2019).

Photophysical Studies and Sensing Applications

Indole derivatives have been synthesized and studied for their photophysical properties, making them suitable for use as fluorescent probes. Their interaction with various anions, particularly fluoride ions, and the subsequent spectral changes suggest potential applications in sensing technologies (Pereira et al., 2010).

Anticancer and Antiestrogenic Activities

Indole-benzimidazoles, structurally similar to selective estrogen receptor modulators (SERMs), have shown promising anticancer and antiestrogenic effects. These compounds can modulate estrogen receptor target gene expression and other cellular signaling pathways, offering potential therapeutic benefits in cancer treatment (Karadayi et al., 2020).

Safety and Hazards

作用機序

Target of Action

Similar compounds are known to interact with various cellular targets, including enzymes and receptors

Mode of Action

The mode of action of 1-(3-Fluorobenzyl)-1H-indole involves its interaction with its targets. The compound may bind to its targets, altering their function and leading to changes within the cell

Biochemical Pathways

Similar compounds have been shown to influence various biochemical pathways, leading to downstream effects

Pharmacokinetics

These properties play a crucial role in determining the bioavailability of the compound

Result of Action

Similar compounds have been shown to induce various molecular and cellular effects

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its targets and its overall effectiveness

特性

IUPAC Name |

1-[(3-fluorophenyl)methyl]indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN/c16-14-6-3-4-12(10-14)11-17-9-8-13-5-1-2-7-15(13)17/h1-10H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLAFNPLQAKSFES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2CC3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-Cyanoethyl)-1-[3-fluoro-5-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide](/img/structure/B2620513.png)

![N-(4-butylphenyl)-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2620515.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide](/img/structure/B2620521.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2620522.png)

![7-Bromo-4-cyclopropyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B2620523.png)

![{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2620530.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2620533.png)